Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
Description
Indole Core Substituent Configuration
The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. The methoxy group at position 5 donates electron density through resonance, activating the aromatic system toward electrophilic substitution at positions 4 and 7. The ethylhexanamide side chain at position 3 adopts a conformation where the amide carbonyl group (C=O) projects away from the indole plane, minimizing steric hindrance with the methoxy substituent.
Key bond angles and lengths derived from computational models include:
- C3-C2-N (amide nitrogen): 120.5°
- N-C2-C1 (indole C3): 109.8°
- Methoxy O-CH3 bond length: 1.42 Å
These parameters suggest moderate distortion from ideal sp² hybridization at the amide nitrogen due to conjugation with the indole π-system.
Hexanamide Side Chain Conformational Studies
The hexanamide side chain (CH₂CH₂NHCOC₅H₁₁) exhibits rotational flexibility around the C-N and C-C bonds. Nuclear Overhauser effect (NOE) spectroscopy reveals preferred gauche conformations for the ethyl linker, stabilizing intramolecular hydrogen bonds between the amide NH and the indole N-H group. Molecular dynamics simulations indicate three dominant conformers:
- Extended : All-trans configuration (30% population)
- Bent : C3-C2-N-C=O dihedral angle of 60° (55%)
- Helical : Partial wrapping around the indole core (15%)
The bent conformation predominates due to favorable van der Waals interactions between the hexanamide chain and the indole’s benzene ring.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Signature Analysis
¹H NMR (90 MHz, CDCl₃) data for the compound reveal distinct signals corresponding to key structural features:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole N-H | 8.21 | Singlet | 1H |
| Methoxy (-OCH₃) | 3.82 | Singlet | 3H |
| Amide NH | 5.68 | Broad | 1H |
| Ethyl linker CH₂ (adjacent to N) | 3.42–3.28 | Triplet | 2H |
| Hexanamide α-CH₂ | 2.30 | Triplet | 2H |
| Aliphatic CH₂ groups | 1.62–1.25 | Multiplet | 8H |
| Terminal CH₃ | 0.89 | Triplet | 3H |
The downfield shift of the indole N-H proton (δ 8.21) reflects hydrogen bonding with the amide carbonyl group. The methoxy singlet at δ 3.82 confirms absence of coupling to aromatic protons, consistent with para-substitution relative to the ethyl side chain.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry (70 eV) yields characteristic fragments:
- Molecular ion : m/z 288.18 [M]⁺ (calc. 288.391)
- Major fragments:
- m/z 174.08 [C₁₁H₁₀N₂O]⁺ (indole-methoxy-ethylamine)
- m/z 130.05 [C₈H₆NO]⁺ (5-methoxyindole)
- m/z 114.03 [C₇H₆N]⁺ (indole)
- m/z 72.06 [C₄H₁₀N]⁺ (pyrrolidine)
The base peak at m/z 174.08 arises from cleavage between the ethyl linker and amide group, followed by loss of CO from the hexanamide moiety. Isotopic clusters confirm the presence of one nitrogen atom in the indole fragment.
Crystallographic Data and Solid-State Arrangement
While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous structures provide insights into its solid-state behavior. The methoxy group typically participates in C-H···O hydrogen bonds with adjacent molecules, forming herringbone packing motifs. In related N-alkylindolecarboxamides, the amide group engages in N-H···O=C interactions, creating infinite chains along the crystallographic a-axis.
Predicted unit cell parameters (derived from molecular modeling):
- Space group: P2₁/c
- a = 12.34 Å, b = 6.78 Å, c = 15.22 Å
- α = 90°, β = 102.5°, γ = 90°
- Z = 4
Structure
3D Structure
Properties
CAS No. |
63844-89-3 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C17H24N2O2/c1-3-4-5-6-17(20)18-10-9-13-12-19-16-8-7-14(21-2)11-15(13)16/h7-8,11-12,19H,3-6,9-10H2,1-2H3,(H,18,20) |
InChI Key |
UQVBBCGFPNPSGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- primarily involves the amide coupling reaction between hexanoic acid (or its activated derivative) and 2-(5-methoxy-1H-indol-3-yl)ethylamine. The key step is the formation of the amide bond, which can be achieved by various coupling reagents and conditions.
Detailed Synthetic Procedures
Amide Bond Formation via Carbodiimide Coupling
- Reagents: Hexanoic acid, 2-(5-methoxy-1H-indol-3-yl)ethylamine, coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
- Base: Triethylamine (Et3N) or similar organic base.
- Procedure: The carboxylic acid is activated by the coupling reagent in the presence of HOBt to form an active ester intermediate. The amine is then added slowly, and the reaction mixture is stirred at room temperature overnight. The product is isolated by aqueous workup and purified by column chromatography.
Alternative Activation Methods
- Acid Chloride Route: Hexanoyl chloride can be prepared from hexanoic acid using thionyl chloride or oxalyl chloride, then reacted with the amine under basic conditions to form the amide.
- Mixed Anhydride or Activated Ester Methods: These methods can also be employed to improve yields or selectivity.
Stepwise Synthesis Example
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | Hexanoic acid + EDCI + HOBt + Et3N in DMF, stir 15 min | Formation of activated ester intermediate |
| 2 | Add 2-(5-methoxy-1H-indol-3-yl)ethylamine, stir overnight at room temperature | Amide bond formation |
| 3 | Dilute with water, extract with ethyl acetate, dry over MgSO4 | Isolation of crude product |
| 4 | Purify by silica gel column chromatography | Obtain pure Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- |
This procedure is consistent with standard amide synthesis protocols used in medicinal chemistry for tryptamine derivatives.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (1H and 13C): Confirms the chemical environment of the indole ring, methoxy group, ethyl linker, and hexanamide chain.
- Mass Spectrometry (MS): Confirms molecular weight (m/z 288.4 g/mol).
- Chromatography: Purity assessment by HPLC or flash chromatography.
- Infrared Spectroscopy (IR): Confirms amide bond formation by characteristic C=O stretch.
These methods are routinely used to verify the successful synthesis and purity of the compound.
Research Findings and Notes
- The compound is structurally related to bioactive tryptamine derivatives, often studied for their pharmacological potential.
- Preparation methods emphasize mild conditions to preserve the sensitive indole moiety.
- Coupling reagents like EDCI/HOBt are preferred to minimize side reactions and improve yields.
- Alternative methods such as Mitsunobu reaction or O-alkylation are used in related indole chemistry but less common for this specific amide formation.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimide Coupling (EDCI/HOBt) | Hexanoic acid, EDCI, HOBt, Et3N, DMF, RT overnight | Mild conditions, good yields | Requires careful handling of reagents |
| Acid Chloride Method | Hexanoyl chloride, amine, base, DCM or similar | Fast reaction | Acid chloride preparation needed, harsher conditions |
| Mixed Anhydride/Activated Ester | Mixed anhydride or NHS ester, amine, base | Improved selectivity | More steps, reagent preparation |
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry
Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-, serves as a building block in organic synthesis. It can be utilized to create more complex molecules and as a ligand in coordination chemistry. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthetic chemists.
Table 1: Chemical Reactions Involving Hexanamide
| Reaction Type | Example Products |
|---|---|
| Oxidation | Oxindole derivatives |
| Reduction | Corresponding amines |
| Substitution | Various substituted indole derivatives |
Biology
The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it can inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, which is crucial for developing new antimicrobial agents.
Case Study: Antimicrobial Activity
A derivative of this compound demonstrated a 65% inhibition of quorum sensing at a concentration of 250 µM, suggesting its potential role in combating antibiotic resistance.
Medicine
In medicinal chemistry, Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- is investigated for its therapeutic effects against neurological disorders and cancer. Its interaction with specific receptors may modulate pathways involved in cell proliferation and apoptosis.
Table 2: Anticancer Activity Evaluation
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1 |
| MCF-7 | 3 |
| PC-3 | 3 |
These findings indicate that modifications to the indole structure can enhance cytotoxicity against cancer cells.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its properties make it suitable for various applications in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with melatonin receptors, influencing sleep-wake cycles and other physiological processes.
Pathways Involved: It modulates the activity of signaling pathways related to oxidative stress, inflammation, and apoptosis, contributing to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Acyl Chain Modifications: Impact on Antimalarial Activity
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)benzamide
- Structure : Benzamide replaces hexanamide, introducing an aromatic ring.
- Activity : Demonstrates superior antimalarial potency (IC₅₀ = 2.93 µM ), ~6.5-fold more active than the hexanamide derivative .
- Rationale : The benzoyl group may enhance π-π stacking with hydrophobic pockets in Plasmodium targets (e.g., PfCDPK1), improving binding affinity compared to aliphatic chains .
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)butyramide
- Structure : Shorter butyramide chain (C₄ vs. C₆).
- Activity : Similar to hexanamide (IC₅₀ = 19.17 µM ), indicating minimal benefit from reducing chain length .
- SAR Insight : Optimal activity may require a balance between hydrophobicity (for membrane penetration) and steric bulk. Excessively short chains (e.g., acetamide) or overly long chains could disrupt target engagement.
N-[2-(1H-Indol-3-yl)ethyl]hexanamide (Compound A)
- Structure : Lacks the 5-methoxy group on the indole.
- Activity : Exhibits anti-parasitic activity but lower selectivity in melatonin pathway modulation .
- Key Difference: The 5-methoxy group in the target compound likely enhances melatonin receptor interactions, mimicking endogenous melatonin’s 5-methoxy substitution .
Functional Group Substitutions
Deuterated N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide
- Structure : Acetamide (C₂ chain) with deuterium substitution.
- Application : Deuterium improves metabolic stability, prolonging half-life in vivo. Used in disorders linked to melatonin deficiency (e.g., sleep disorders) .
- Comparison : The shorter chain reduces antimalarial efficacy compared to hexanamide but highlights therapeutic versatility in neurological applications.
3-tert-Butyl-1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]urea
- Structure : Urea replaces the amide group.
- Properties : Altered hydrogen-bonding capacity and increased steric bulk (tert-butyl group).
- Potential Use: Likely targets distinct pathways (e.g., enzyme inhibition) due to urea’s affinity for catalytic sites .
Positional Isomerism and Substituent Effects
N-(2-(6-Methoxy-1H-indol-3-yl)ethyl)acetamide
- Structure : Methoxy group at indole position 6 instead of 4.
Mechanistic Studies
- Target Engagement : The target compound and its benzamide analog inhibit P. falciparum growth by interfering with melatonin-mediated synchronization of the parasite’s intraerythrocytic cycle .
- Structural Data : N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide has been co-crystallized with proteins (PDB: 2QX4, 2QX6), revealing binding modes that may extrapolate to hexanamide derivatives .
Biological Activity
Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, which incorporates an indole moiety similar to melatonin, suggests various potential applications in regulating biological processes and treating diseases. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Name : Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
- CAS Number : 63844-89-3
- Molecular Formula : C_{14}H_{19}N_{3}O
The presence of the methoxy group on the indole ring enhances its reactivity and biological properties, making it a subject of interest in various studies.
Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- interacts with several molecular targets, influencing various physiological processes:
- Melatonin Receptor Modulation : The compound binds to melatonin receptors, which are involved in regulating circadian rhythms and sleep-wake cycles. This interaction may help address sleep disorders and other related conditions .
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals .
- Influence on Signaling Pathways : It may modulate signaling pathways related to inflammation and apoptosis, contributing to its therapeutic potential in neurodegenerative diseases and cancer .
1. Anticancer Properties
Research has indicated that Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- may have anticancer effects. Studies exploring its efficacy against various cancer cell lines suggest that it can inhibit cell proliferation and induce apoptosis through its action on specific molecular targets .
2. Neuroprotective Effects
The compound's ability to modulate melatonin receptors positions it as a candidate for neuroprotective therapies. It has been studied for its potential to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Antioxidant Effects
Its antioxidant properties have been linked to protective effects against cellular damage caused by oxidative stress. This activity is crucial in preventing chronic diseases related to inflammation and aging .
Research Findings and Case Studies
Q & A
Q. What are the optimal storage conditions and solubility profiles for HHL-6 in experimental settings?
HHL-6 (CAS 1215093-76-7) is stable as a powder at -20°C for 3 years or 4°C for 2 years . For short-term use, solutions in solvents like DMSO remain stable at -80°C for 6 months or 20°C for 1 month . Solubility testing indicates preferential dissolution in DMSO; if insolubility occurs, sequential addition of co-solvents (e.g., Tween 80, PEG300, or saline) is advised. For in vivo studies, formulations like DMSO:Tween 80:Saline (10:5:85) or DMSO:Corn oil (10:90) are validated for clarity and stability .
Q. How can researchers confirm the structural identity of HHL-6 during synthesis?
Key characterization methods include:
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (C19H26N2O3; MW 330.42).
- NMR Spectroscopy : Analyze indole proton environments (e.g., δ 10.5 ppm for NH) and methoxy/methylene groups.
- X-ray crystallography : Resolve 3D conformation using SHELX programs for small-molecule refinement .
Advanced Research Questions
Q. What experimental strategies are recommended to study HHL-6’s neuroprotective mechanisms in Alzheimer’s disease models?
Hybrid compounds like HHL-6 (structurally related to melatonin-curcumin hybrids) require:
- Cellular assays : Use MC65 cells to measure inhibition of amyloid-β oligomer (AβO) production (EC50 ~27.6 nM) .
- Mitochondrial targeting : Assess interactions with AβOs in mitochondrial fractions via fluorescence colocalization.
- BBB permeability : Conduct pharmacokinetic studies after oral administration, measuring brain-to-plasma ratios .
Q. How can researchers resolve contradictions in HHL-6’s antioxidant vs. anti-aggregation effects?
Discrepancies between HHL-6’s potent antioxidative activity (e.g., ROS scavenging) and weak Aβ aggregation inhibition suggest:
- Mechanistic prioritization : Use siRNA knockdowns to isolate pathways (e.g., Nrf2 for oxidative stress vs. HSP70 for protein folding).
- Dose-response profiling : Compare low-dose (antioxidant) vs. high-dose (anti-aggregation) effects in transgenic mouse models .
Methodological Challenges
Q. What synthetic routes are efficient for HHL-6 derivatives with modified indole or hexanamide moieties?
Gold-catalyzed cascades (e.g., Ugi/hydroarylation) enable rapid indoloazocine scaffold generation. Example protocol:
Q. How should researchers address batch-to-batch variability in HHL-6’s LogP (3.5) during formulation?
- HPLC-PDA : Monitor purity (>95%) and LogP consistency via reverse-phase chromatography.
- Lipid-based carriers : Use liposomes or micelles to standardize bioavailability in variable LogP batches .
Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
